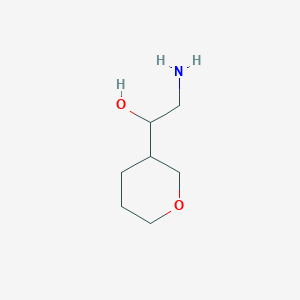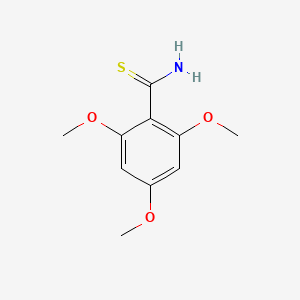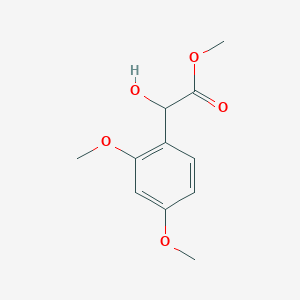
Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate is an organic compound characterized by its bromine and hydroxyl functional groups
Synthetic Routes and Reaction Conditions:
Bromination and Alkylation: The compound can be synthesized through the bromination of 2-methylphenol followed by alkylation with chloroacetic acid and subsequent esterification with methanol.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethylene oxide, followed by esterification with methanol.
Industrial Production Methods: Industrial production typically involves large-scale bromination and esterification processes, ensuring high purity and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming methyl 3-(4-bromo-2-methylphenyl)propanoate.
Reduction: Reduction reactions can reduce the bromine atom, although this is less common due to the stability of the bromine atom in this position.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Aqueous sodium hydroxide, ammonia
Major Products Formed:
Methyl 3-(4-bromo-2-methylphenyl)propanoate (from oxidation)
Methyl 3-(4-hydroxy-2-methylphenyl)propanoate (from substitution with hydroxyl group)
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases. Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in electrophilic substitution reactions. The exact mechanism depends on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 2-(4-bromo-3-methylphenyl)acetate
Methyl 3-(4-bromo-2-methylphenyl)propanoate
Methyl 3-(4-hydroxy-2-methylphenyl)propanoate
Uniqueness: Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both bromine and hydroxyl groups in this particular configuration sets it apart from similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C11H13BrO3 |
|---|---|
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
Clave InChI |
HBEFYHXOOWHHPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)CC(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


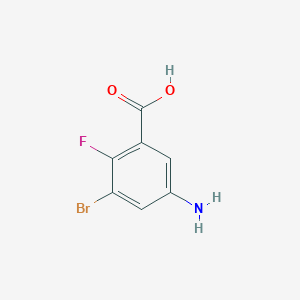


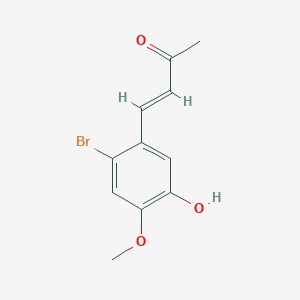
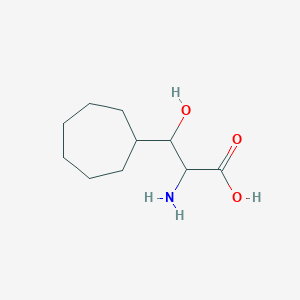
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
